molecular formula C24H27N3O5S2 B2683476 (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-41-0

(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2683476
CAS No.: 850909-41-0
M. Wt: 501.62
InChI Key: XNEKIAXVLCDFQW-OCOZRVBESA-N
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Description

(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a recognized analog of the p38 MAPK inhibitor TAK-715, specifically engineered for enhanced potency and selectivity. This compound acts as a potent ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) , a serine/threonine protein kinase that plays a central role in the cellular response to stress signals and the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Its primary research value lies in the pharmacological dissection of p38 MAPK-driven signaling cascades in cellular models of inflammation and immune response. Researchers utilize this inhibitor to investigate the pathophysiology of chronic inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis, providing critical insights for target validation and drug discovery efforts. By selectively blocking p38α, this compound enables the study of downstream effects on gene expression, cell proliferation, and apoptosis, making it an essential tool for elucidating complex kinase signaling networks and exploring novel therapeutic strategies.

Properties

IUPAC Name

ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-3-32-23(29)18-10-13-20-21(16-18)33-24(26(20)2)25-22(28)17-8-11-19(12-9-17)34(30,31)27-14-6-4-5-7-15-27/h8-13,16H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEKIAXVLCDFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoyl Intermediate: This step involves the reaction of 4-(azepan-1-ylsulfonyl)benzoyl chloride with an appropriate amine to form the benzoyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a thiazole derivative under specific conditions to form the dihydrobenzo[d]thiazole ring.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industrial applications, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could act as an inhibitor or modulator of specific pathways, affecting cellular processes.

Comparison with Similar Compounds

Core Heterocyclic Structure

The benzo[d]thiazole core distinguishes this compound from structurally related heterocycles:

  • 1,4-Benzodioxine-based thiadiazoles (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide): The oxygen-rich dioxane ring enhances hydrophilicity, contrasting with the lipophilic thiazole.

Key Insight : The benzo[d]thiazole’s nitrogen atom may facilitate hydrogen bonding in biological targets, a feature absent in sulfur-only analogs.

Sulfonamide Substituents

The azepane-sulfonyl group is compared to other sulfonamide motifs:

  • Triazine-sulfonylureas (e.g., metsulfuron-methyl): These agricultural herbicides feature sulfonylurea bridges and triazine rings, prioritizing polar interactions for plant enzyme targeting. The azepane group, in contrast, offers steric bulk suited for mammalian target modulation.
  • Simple aryl-sulfonamides (e.g., 4-hydroxyphenyl derivatives): Smaller substituents like hydroxyl groups improve aqueous solubility but may reduce tissue penetration.

Table 1: Sulfonamide Substituent Comparison

Compound Sulfonamide Group Key Property
Target Compound Azepane-sulfonyl High lipophilicity
Metsulfuron-methyl Triazine-sulfonylurea Polar, agrochemical use
Ethyl 6o 4-Hydroxyphenyl Hydrophilic
Benzoyl Imino Group Variations

The imino-linked benzoyl group is contrasted with other aromatic substituents:

  • Pyridazine/isoxazole derivatives (e.g., I-6230, I-6373): Electron-deficient heterocycles like pyridazine enhance π-π stacking, whereas the benzoyl group in the target compound offers planar rigidity.
  • 4-Hydroxyphenyl derivatives : Electron-donating hydroxyl groups increase solubility but may reduce metabolic stability.

Key Insight : The azepane-sulfonylbenzoyl group balances rigidity and lipophilicity, optimizing both target binding and pharmacokinetics.

Ester Functional Groups

The ethyl ester at position 6 is compared to methyl esters in sulfonylureas (e.g., triflusulfuron-methyl):

  • Methyl esters : Faster metabolic conversion to active acids, common in prodrug design.

Table 2: Ester Group Impact

Compound Ester Group Metabolic Stability
Target Compound Ethyl Moderate to high
Triflusulfuron-methyl Methyl Rapid hydrolysis

Biological Activity

The compound (E)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate represents a novel chemical entity with potential biological applications. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be described structurally as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • IUPAC Name : this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-(azepan-1-ylsulfonyl)benzoyl chloride and various substituted benzothiazoles. The synthetic route often includes the formation of the imine linkage followed by esterification to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Antifungal Activity

In addition to antibacterial effects, related compounds have also been evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The results indicated that these compounds possess moderate to strong antifungal properties, with MIC values comparable to established antifungal agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in various tumor cell lines. Preliminary data suggest that this compound may selectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells. For example, a related benzothiazole derivative demonstrated an IC50 value of approximately 30 ng/mL against human breast cancer cell lines .

Table 2: Cytotoxicity Profiles

Cell LineIC50 (ng/mL)Selectivity Index
MDA-MB-231 (Breast)30High
SK-Hep-1 (Liver)28Moderate
WI-38 (Normal)>200Low

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. Additionally, its anticancer effects may be attributed to the induction of apoptosis in tumor cells through the activation of caspase pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:

  • Case Study on Antibacterial Efficacy : A study involving a series of synthesized benzothiazoles demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
  • Antifungal Treatment Exploration : Research indicated that certain derivatives could serve as effective treatments for fungal infections, particularly in immunocompromised patients where traditional antifungals fail .

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing this compound?

A: Synthesis typically involves coupling the benzothiazole core with functionalized benzoyl imino groups. Key steps include:

  • Using 1,4-dioxane as a solvent for improved solubility of intermediates .
  • Stirring at room temperature overnight to ensure complete imine formation, followed by ice/water quenching to precipitate the product .
  • Purification via preparative chromatography (e.g., silica gel or HPLC) to achieve >95% purity, as demonstrated in analogous thiazole derivatives .

Advanced Synthesis: Multi-Step Optimization

Q. Q: How can multi-step synthesis be optimized to improve yield and reduce side products?

A:

  • Stepwise monitoring : Use TLC or HPLC after each reaction step to track intermediate formation and minimize side reactions (e.g., hydrolysis of the ethyl ester group) .
  • Catalytic additives : Introduce molecular sieves (3 Å) to absorb byproducts like water, enhancing imine stability during coupling reactions .
  • Temperature control : Maintain <50°C to prevent decomposition of the azepane sulfonyl group, which is sensitive to prolonged heat .

Basic Characterization

Q. Q: What analytical techniques are essential for confirming the structure and purity?

A:

  • ¹H/¹³C NMR : Use DMSO-d₆ to resolve signals from the azepane sulfonyl (δ 1.4–1.8 ppm for CH₂ groups) and imino (δ 8.2–8.5 ppm) moieties .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 503.12; experimental deviation <2 ppm) .
  • HPLC : Employ a C18 column with acetonitrile/water gradient (70:30 to 90:10) to assess purity (>95%) .

Advanced Characterization: Isomer Differentiation

Q. Q: How can geometric (E/Z) isomers be distinguished experimentally?

A:

  • X-ray crystallography : Resolve the imino group’s configuration (E-isomer shows a planar arrangement) .
  • NOESY NMR : Detect spatial proximity between the ethyl carboxylate and azepane sulfonyl groups to confirm the E-configuration .

Q. Table 1: Key Spectral Signatures for Isomer Differentiation

TechniqueE-Isomer MarkerZ-Isomer Marker
¹H NMRδ 8.3 ppm (imino proton, singlet)δ 7.9 ppm (imino proton, split)
IR1680 cm⁻¹ (C=N stretch)1665 cm⁻¹ (C=N stretch)

Basic Biological Screening

Q. Q: What initial assays are recommended to evaluate bioactivity?

A:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases due to the compound’s thiazole and sulfonyl motifs .
  • Antimicrobial screening : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced SAR & Structural Analogs

Q. Q: How do structural modifications impact bioactivity?

A: Compare analogs via SAR tables (see Table 2). For example:

  • Replacing the azepane sulfonyl with a thiophene sulfonyl group (as in ) reduces kinase inhibition but enhances antibacterial activity.
  • Methyl substitution at the thiazole’s 3-position (as in the target compound) improves metabolic stability vs. unsubstituted analogs .

Q. Table 2: Structural Analogs and Bioactivity

Compound ModificationTarget Activity (IC₅₀)Key Property Change
Azepane sulfonyl → ThiopheneEGFR: 120 nM → 450 nMReduced kinase affinity
Ethyl ester → Methyl esterMIC (S. aureus): 8 μg/mL → 32 μg/mLLower lipophilicity

Data Contradiction Analysis

Q. Q: How to resolve conflicting bioactivity data across studies?

A:

  • Purity verification : Re-analyze batches via HPLC; impurities >5% can skew enzyme assay results .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Solubility effects : Use DMSO concentrations <1% to avoid false negatives in cell-based assays .

Computational & Mechanistic Insights

Q. Q: How can computational methods elucidate interaction mechanisms?

A:

  • Molecular docking : Simulate binding to EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonding with the imino group) .
  • MD simulations : Assess the azepane sulfonyl group’s flexibility in aqueous vs. lipid environments to predict membrane permeability .

Stability & Reactivity

Q. Q: What conditions destabilize the compound during storage?

A:

  • Light sensitivity : Store in amber vials at -20°C; UV exposure degrades the imino bond .
  • pH-dependent hydrolysis : Avoid buffers with pH >8.0 to prevent ester group cleavage .

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